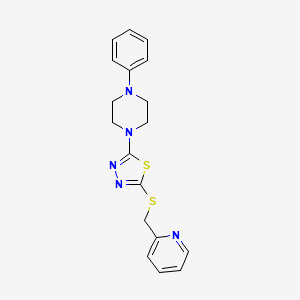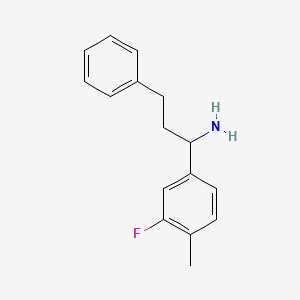![molecular formula C12H15N3O B2759482 1-[4-(2-PYRIDYL)PIPERAZINO]-2-PROPEN-1-ONE CAS No. 1156756-05-6](/img/structure/B2759482.png)
1-[4-(2-PYRIDYL)PIPERAZINO]-2-PROPEN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-PYRIDYL)PIPERAZINO]-2-PROPEN-1-ONE is a chemical compound that has garnered significant interest in various fields of scientific research. This compound features a piperazine ring substituted with a pyridine moiety and a propenone group, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-PYRIDYL)PIPERAZINO]-2-PROPEN-1-ONE typically involves an aza-Michael addition reaction. This reaction is carried out between 1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl]prop-2-en-1-one and 2-pyridylpiperazine, catalyzed by SiO2 . The structural identity of the compound is confirmed through elemental analysis and spectroscopic methods such as IR and NMR .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned aza-Michael addition reaction. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 1-[4-(2-PYRIDYL)PIPERAZINO]-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
1-[4-(2-PYRIDYL)PIPERAZINO]-2-PROPEN-1-ONE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as serotonin receptors.
Medicine: The compound is evaluated for its potential therapeutic effects, including antidepressant activity.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[4-(2-PYRIDYL)PIPERAZINO]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. For instance, it has been shown to interact with serotonin receptors, potentially inhibiting serotonin reuptake . This interaction can modulate neurotransmitter levels in the brain, leading to various physiological effects.
相似化合物的比较
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also features a piperazine and pyridine moiety and is studied for its serotonin reuptake inhibitory activity.
1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea: Another compound with a similar structure, used in various pharmacological studies.
Uniqueness: 1-[4-(2-PYRIDYL)PIPERAZINO]-2-PROPEN-1-ONE is unique due to its specific structural configuration, which allows it to interact with a variety of molecular targets
属性
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-12(16)15-9-7-14(8-10-15)11-5-3-4-6-13-11/h2-6H,1,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBRXTAFLGKTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
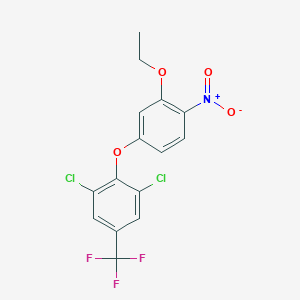
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2759402.png)
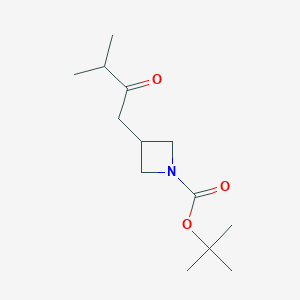
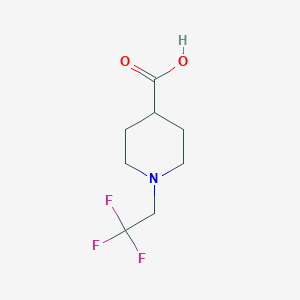
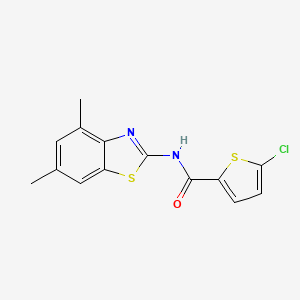
![1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2759408.png)
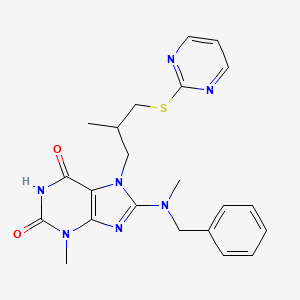
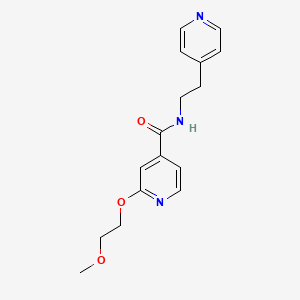
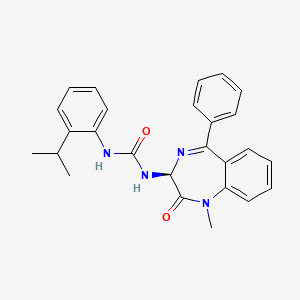
![N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide](/img/structure/B2759415.png)
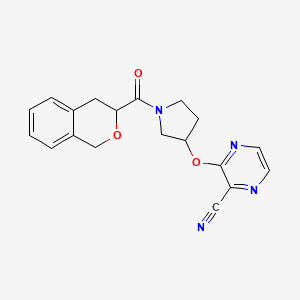
![N-[(3-chloropyrazin-2-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2759419.png)
